5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine
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Overview
Description
5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16ClNO2. It is a pyridine derivative that features a tert-butoxy group, a chloro group, and a cyclopropoxy group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine typically involves the reaction of 2-chloro-4-cyclopropoxypyridine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce compounds with different oxidation states and functional groups .
Scientific Research Applications
5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine: Similar in structure but with different positioning of the tert-butoxy and chloro groups.
tert-Butyl chloride: A simpler compound with a tert-butyl group and a chloro group, used in various chemical reactions.
Uniqueness
5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine is unique due to the combination of its functional groups and the specific arrangement of these groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-10-7-14-11(13)6-9(10)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
CDDCQCFBZPAXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1OC2CC2)Cl |
Origin of Product |
United States |
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